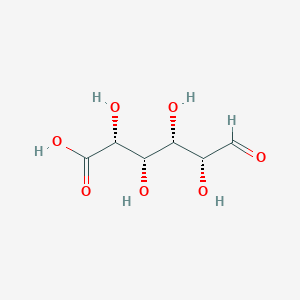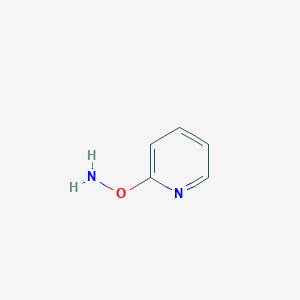
2-(Aminooxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminooxy)pyridine, also known as AOPI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AOPI is a derivative of pyridine, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. AOPI is a white crystalline solid that is soluble in water and has a molecular weight of 109.12 g/mol.
作用機序
The mechanism of action of 2-(Aminooxy)pyridine depends on its application. In the detection of carbonyl compounds, 2-(Aminooxy)pyridine reacts with carbonyl compounds to form a stable oxime product, which can be analyzed using various spectroscopic techniques. In the inhibition of enzymes, 2-(Aminooxy)pyridine binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme activity. In the synthesis of metal complexes, 2-(Aminooxy)pyridine coordinates with the metal ion to form a stable complex, which can be characterized using various spectroscopic and crystallographic techniques.
生化学的および生理学的効果
2-(Aminooxy)pyridine has been shown to have various biochemical and physiological effects depending on its application. In the detection of carbonyl compounds, 2-(Aminooxy)pyridine has been shown to selectively react with carbonyl compounds and form a stable oxime product, which can be analyzed using various spectroscopic techniques. In the inhibition of enzymes, 2-(Aminooxy)pyridine has been shown to selectively inhibit enzymes such as monoamine oxidase and aldehyde dehydrogenase, which could lead to the development of new drugs for the treatment of neurological disorders and cancer. In the synthesis of metal complexes, 2-(Aminooxy)pyridine has been shown to coordinate with various metal ions and form stable complexes, which could lead to the development of new catalysts and sensors.
実験室実験の利点と制限
2-(Aminooxy)pyridine has several advantages and limitations for lab experiments. One of the advantages of 2-(Aminooxy)pyridine is its high selectivity for carbonyl compounds and enzymes such as monoamine oxidase and aldehyde dehydrogenase. This selectivity allows for the detection and inhibition of specific targets, which can be useful in various applications. Another advantage of 2-(Aminooxy)pyridine is its ease of synthesis and availability. 2-(Aminooxy)pyridine can be synthesized using simple and inexpensive reagents, which makes it accessible to researchers.
One of the limitations of 2-(Aminooxy)pyridine is its potential toxicity. 2-(Aminooxy)pyridine has been shown to be toxic to cells at high concentrations, which could limit its use in certain applications. Another limitation of 2-(Aminooxy)pyridine is its limited solubility in organic solvents, which could limit its use in certain reactions.
将来の方向性
There are several future directions for the research and development of 2-(Aminooxy)pyridine. One future direction is the optimization of the synthesis method to improve the yield and purity of 2-(Aminooxy)pyridine. Another future direction is the investigation of the potential applications of 2-(Aminooxy)pyridine as a selective inhibitor of enzymes involved in the metabolism of neurotransmitters and toxic aldehydes. This could lead to the development of new drugs for the treatment of neurological disorders and cancer. Another future direction is the investigation of the potential applications of 2-(Aminooxy)pyridine as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. This could lead to the development of new catalysts and sensors with improved selectivity and efficiency.
合成法
The synthesis of 2-(Aminooxy)pyridine involves the reaction of 2-chloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to produce 2-(Aminooxy)pyridine. The yield of 2-(Aminooxy)pyridine can be improved by using a solvent such as ethanol and optimizing the reaction conditions such as temperature and time.
科学的研究の応用
2-(Aminooxy)pyridine has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, 2-(Aminooxy)pyridine has been used as a reagent for the detection and quantification of carbonyl compounds such as aldehydes and ketones. 2-(Aminooxy)pyridine reacts with carbonyl compounds to form a stable oxime product, which can be analyzed using various spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.
In pharmacology, 2-(Aminooxy)pyridine has been investigated for its potential as an inhibitor of enzymes such as monoamine oxidase and aldehyde dehydrogenase. These enzymes are involved in the metabolism of neurotransmitters and toxic aldehydes, respectively. 2-(Aminooxy)pyridine has been shown to selectively inhibit these enzymes, which could lead to the development of new drugs for the treatment of neurological disorders and cancer.
In materials science, 2-(Aminooxy)pyridine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. 2-(Aminooxy)pyridine can coordinate with various metal ions such as copper and nickel to form stable complexes, which can be characterized using various spectroscopic and crystallographic techniques.
特性
IUPAC Name |
O-pyridin-2-ylhydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-8-5-3-1-2-4-7-5/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMCEAGAWAGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)ON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

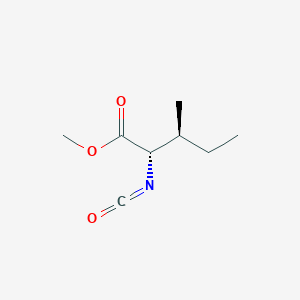
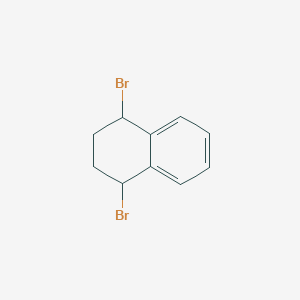
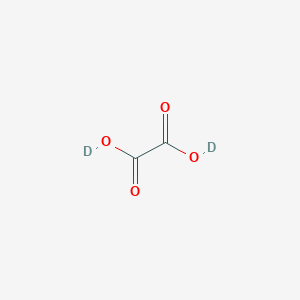
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
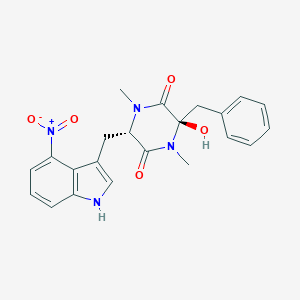
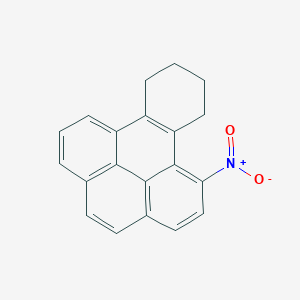
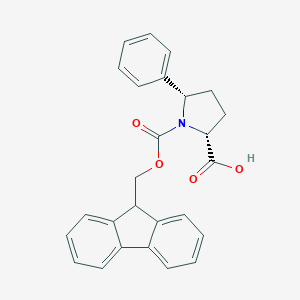
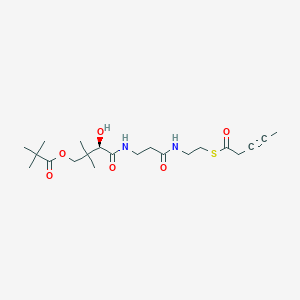
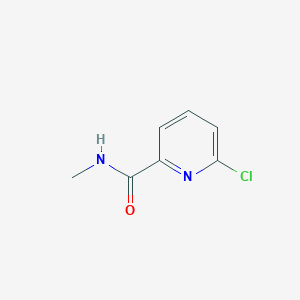
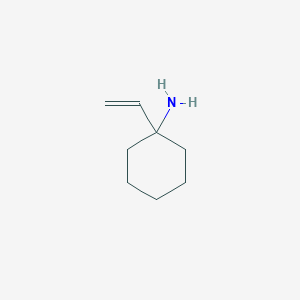
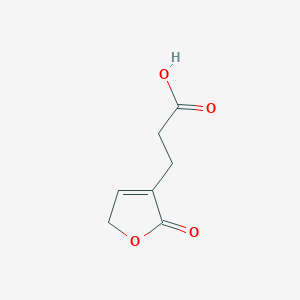
![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
